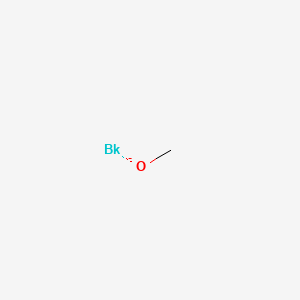

Berkelium(1+), methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Berkelium(1+), methoxy- is a compound involving the synthetic element berkelium, which has the atomic number 97 and is part of the actinide series. Berkelium was first synthesized in 1949 at the University of California, Berkeley. It is a highly radioactive element and is typically used in scientific research rather than practical applications due to its scarcity and radioactivity .

Preparation Methods

The preparation of berkelium compounds, including Berkelium(1+), methoxy-, generally involves the irradiation of lighter elements such as curium or americium in high-flux nuclear reactors. This process produces berkelium isotopes, which can then be chemically separated and purified .

Chemical Reactions Analysis

Berkelium compounds typically undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, berkelium can form oxides, halides, and other coordination compounds. Common reagents used in these reactions include halogens, hydrogen, and various organic ligands . The major products formed depend on the specific reaction conditions and reagents used. For example, reacting berkelium with oxygen can produce berkelium dioxide (BkO2), while reaction with halogens can produce berkelium halides such as BkCl3 .

Scientific Research Applications

Berkelium(1+), methoxy- and other berkelium compounds are primarily used in scientific research. They are valuable for studying the properties of actinides and for synthesizing heavier elements. Berkelium’s unique position in the actinide series makes it an important element for understanding the behavior of f-block elements. Additionally, berkelium compounds have been used in the synthesis of new materials and in nuclear chemistry research .

Mechanism of Action

The mechanism of action for Berkelium(1+), methoxy- involves its interaction with various molecular targets and pathways. As a highly radioactive element, berkelium can induce radiolysis in surrounding molecules, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, potentially leading to the formation of new compounds .

Comparison with Similar Compounds

Berkelium(1+), methoxy- can be compared to other berkelium compounds such as berkelium dioxide (BkO2) and berkelium trichloride (BkCl3). While all these compounds involve the berkelium ion, they differ in their chemical properties and reactivity. For example, berkelium dioxide is an oxide with a high melting point, while berkelium trichloride is a halide that is more reactive with water and other solvents . Similar compounds to berkelium include other actinides like curium and californium, which also exhibit complex coordination chemistry and high radioactivity .

Properties

CAS No. |

678143-09-4 |

|---|---|

Molecular Formula |

CH3BkO- |

Molecular Weight |

278.104 g/mol |

IUPAC Name |

berkelium;methanolate |

InChI |

InChI=1S/CH3O.Bk/c1-2;/h1H3;/q-1; |

InChI Key |

WQOFLJUWXYOHNZ-UHFFFAOYSA-N |

Canonical SMILES |

C[O-].[Bk] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)

![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)

methanone](/img/structure/B12526373.png)

![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)

![(2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B12526387.png)